1-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione
Descripción
1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione is a bicyclic heterocyclic compound featuring a pteridine core substituted with chlorophenyl and fluorophenyl methyl groups. Its structure combines electron-withdrawing substituents (chloro and fluoro) on aromatic rings, which may influence its electronic properties, solubility, and biological activity.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pteridine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O2/c21-15-5-1-13(2-6-15)11-25-18-17(23-9-10-24-18)19(27)26(20(25)28)12-14-3-7-16(22)8-4-14/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPMWPQFIKIAGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=NC=CN=C3N(C2=O)CC4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues from
The compounds in share functional group diversity and synthetic methodologies but differ in core scaffolds:
- (E)-4-(4-Methoxyphenyl)-2-methyl-5-phenyl-4-(4-(trifluoromethyl)phenyl)pent-2-enal : A linear aldehyde with methoxy, phenyl, and trifluoromethyl groups. Its NMR data (δ 9.45 ppm for aldehyde proton) and mass spectrometry (m/z 478 [M+H]+) suggest distinct electronic effects compared to the tetrahydropteridine dione .
- (E)-2-Methyl-3-(1-(4-(trifluoromethyl)phenyl)cyclohexyl)acrylaldehyde : Features a cyclohexyl-trifluoromethylphenyl hybrid structure. Its IR spectrum (ν 1680 cm⁻¹ for conjugated aldehyde) contrasts with the carbonyl stretching of the pteridine dione (expected near 1700–1750 cm⁻¹) .
- 1-Methyl-4'-(trifluoromethyl)-1,4,5,6-tetrahydro-[1,1'-biphenyl]-3-carbaldehyde : A partially hydrogenated biphenyl aldehyde. Its ¹H NMR (δ 2.25 ppm for methylene protons) indicates reduced aromaticity compared to the fully unsaturated pteridine core .
Key Comparative Parameters
Research Findings and Limitations
- Synthesis: The analogues in were synthesized via aldol condensation and Friedel-Crafts alkylation.
- Biological Activity: No data on the target compound’s activity are available.
- Limitations : The evidence lacks direct structural or functional data on pteridine derivatives, necessitating extrapolation from unrelated scaffolds.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
